7-Hydroxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula . This compound is a derivative of benzothiazole, characterized by the presence of a hydroxyl group at the 7th position and a cyano group at the 2nd position. Its unique structure imparts specific chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through various methods, primarily involving cyclization reactions of suitable precursors. It is commercially available from chemical suppliers and is utilized in research settings for its reactivity and functional properties.
7-Hydroxybenzo[d]thiazole-2-carbonitrile belongs to the class of heterocyclic compounds, specifically benzothiazoles. These compounds are known for their diverse biological activities and are often investigated for pharmaceutical applications.
The synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile typically involves several key steps:
The reaction conditions often require solvents such as ethanol or acetonitrile, along with catalysts like sodium hydroxide or potassium carbonate to promote cyclization and hydrolysis. In industrial settings, optimized parameters are crucial for maximizing yield and purity, often involving recrystallization and purification techniques such as column chromatography .
The molecular structure of 7-Hydroxybenzo[d]thiazole-2-carbonitrile features a benzothiazole ring with specific substituents:
7-Hydroxybenzo[d]thiazole-2-carbonitrile can undergo various chemical transformations:
These reactions highlight the versatility of 7-Hydroxybenzo[d]thiazole-2-carbonitrile in organic synthesis, allowing for further derivatization and functionalization .
The mechanism of action for 7-Hydroxybenzo[d]thiazole-2-carbonitrile involves its interaction with biological targets:
The compound has been characterized using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which confirm its structural integrity and purity .
7-Hydroxybenzo[d]thiazole-2-carbonitrile has diverse applications across several scientific domains:
Benzothiazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. The core structure facilitates diverse chemical modifications at the 2-, 6-, and 7-positions, enabling optimization of drug-like properties such as solubility, metabolic stability, and target affinity [3] [5]. This scaffold’s significance is evidenced by its presence in FDA-approved drugs, including:
The 7-hydroxybenzothiazole-2-carbonitrile variant exemplifies this versatility, where the electron-withdrawing cyano group enhances electrophilic character while the hydroxy group enables hydrogen bonding and glucuronidation pathways. Computational analyses of this compound reveal favorable physicochemical properties: LogP ≈ 1.87, TPSA ≈ 56.9 Ų, and moderate H-bonding capacity (1 donor, 4 acceptors), aligning with Lipinski’s rule for drug-likeness [6] [10]. These features enable the scaffold to serve as a molecular platform for developing targeted therapies across disease areas, particularly in oncology and neurology.
Table 1: Structural Features of 7-Hydroxybenzo[d]thiazole-2-carbonitrile
Property | Value/Descriptor | Medicinal Chemistry Relevance |
---|---|---|
Molecular Formula | C₈H₄N₂OS | Balanced size for blood-brain barrier penetration |
LogP | 1.87 | Optimal lipophilicity for cellular uptake |
Topological Polar Surface Area | 56.91 Ų | Moderate membrane permeability |
Hydrogen Bond Donors | 1 | Target interaction capability |
Hydrogen Bond Acceptors | 4 | Solubility and protein binding potential |
Rotatable Bonds | 0 | Conformational stability |
Benzothiazole derivatives demonstrate significant potential in molecularly targeted cancer therapies, particularly through inhibition of NQO2 (NRH:quinone oxidoreductase 2). This enzyme catalyzes quinone reduction using NRH as a co-substrate, generating reactive oxygen species (ROS) that promote tumor progression and metastasis [3]. Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., hydroxy, methoxy) at the 6- or 7-positions of the benzothiazole ring significantly enhance NQO2 inhibition:
The 7-hydroxy-2-carbonitrile derivative contributes to anticancer effects through multiple mechanisms:
Molecular modeling confirms that hydrophobic substituents at the 2-position (e.g., carbonitrile) improve shape complementarity with the NQO2 active site, while the 7-hydroxy group forms critical hydrogen bonds with catalytic residues Tyr-128 and Phe-126 [3]. These features position 7-hydroxybenzothiazole-2-carbonitrile as a key precursor for developing next-generation anticancer agents targeting oxidative stress pathways.
Benzothiazole derivatives bearing carbonitrile functionalities exhibit broad-spectrum antiviral activity through distinct mechanisms of action. Recent studies demonstrate that structural hybrids incorporating 7-hydroxybenzothiazole-2-carbonitrile significantly inhibit viral replication in multiple virus families [7]:
Herpes Simplex Virus-1 (HSV-1): Derivatives containing benzothiazole sulfonylhydrazide moieties achieve >50% viral reduction at micromolar concentrations. The proposed mechanism involves inhibition of ubiquitin-specific protease 7 (USP7), a viral enzyme essential for HSV-1 replication. Docking studies confirm strong binding affinity (-9.2 kcal/mol) between the benzothiazole core and USP7 catalytic domain [7].
Coxsackievirus B4 (CBV4): Five benzothiazole-N-sulfonamide 2-pyridone hybrids show 50–70% viral suppression. Their mechanism involves:
The 7-hydroxy group enhances activity against hepatitis A (HAV HM175) through chelation of zinc-dependent viral proteases, while the carbonitrile moiety contributes to:
Table 2: Antiviral Profile of Benzothiazole-2-carbonitrile Hybrids
Virus Strain | Reduction Rate | Key Compound Features | Primary Mechanism |
---|---|---|---|
HSV-1 (KOS) | >50% (3 compounds) | Sulfonylhydrazide-pyridone hybrids | USP7 enzyme inhibition |
CBV4 (Coxsackie B4) | >50% (5 compounds) | N-Sulfonamide linkages | RdRp and capsid assembly disruption |
HAV HM175 | >50% (3 compounds) | 7-Hydroxy with cyclic ketones | Zinc protease chelation |
HCVcc Genotype 4 | >50% (2 compounds) | Unsaturated keto substituents | NS3/4A protease inhibition |
The 7-hydroxybenzothiazole-2-carbonitrile scaffold demonstrates multi-target engagement in neurodegenerative disease pathways, positioning it as a promising candidate for Alzheimer’s and Parkinson’s therapeutics. Key mechanisms include:
Monoamine Oxidase B (MAO-B) Inhibition: Novel 6-hydroxybenzothiazole-2-carboxamides (structurally analogous to 7-hydroxy derivatives) show potent MAO-B inhibition (IC₅₀ < 100 nM) and suppress α-synuclein fibrillation in Parkinson’s models. The electron-donating hydroxy group enhances π-π stacking with FAD cofactor in the MAO-B active site [1].
Multitarget-Directed Ligand (MTDL) Activity: Hybrid derivatives combining benzothiazole with azepane/pyrrolidine pharmacophores exhibit:
The carbonitrile group enhances blood-brain barrier penetration, while the 7-hydroxy moiety contributes to:
Table 3: Neuroprotective Mechanisms of Benzothiazole Derivatives
Target | Activity | Biological Consequence | Lead Compound Features |
---|---|---|---|
MAO-B enzyme | IC₅₀ < 100 nM | Reduced dopamine metabolism; antioxidant defense | 6-Hydroxy-2-carboxamide substitution |
Histamine H₃ receptor | Kᵢ = 0.012–0.036 μM | Enhanced acetylcholine/dopamine release | Azepane-pentyloxy linkage |
Cholinesterases | AChE IC₅₀ = 6.7 μM | Improved cholinergic transmission | Pyrrolidinyl methanone at C2 |
α-Synuclein aggregation | >60% inhibition at 10 μM | Prevention of Lewy body formation | Hydroxy-benzothiazole core |
Molecular modeling confirms that 7-hydroxybenzothiazole-2-carbonitrile derivatives bind to multiple neuronal targets through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0